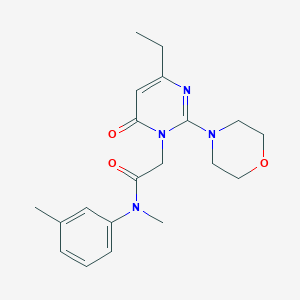

2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)-N-methyl-N-(3-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

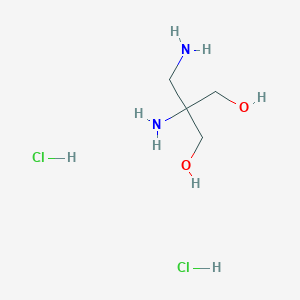

The compound "2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)-N-methyl-N-(3-methylphenyl)acetamide" is a derivative of 2-morpholinoacetamide, which is a class of compounds known for their biological activities. The morpholine ring is a common feature in pharmaceuticals and agrochemicals due to its versatility and favorable pharmacokinetic properties. The specific compound is not directly mentioned in the provided papers, but its structural relatives have been studied for various biological activities, including antifungal and anti-inflammatory effects.

Synthesis Analysis

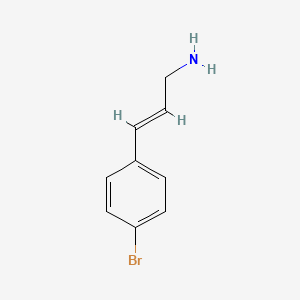

The synthesis of related 2-morpholinoacetamide derivatives involves several steps, including condensation reactions, chlorination, and nucleophilic substitution. For instance, novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides were synthesized by reacting 2-chloro-N-(4,6-diarylpyrimidin-2-yl)acetamides with morpholine in the presence of anhydrous potassium carbonate . This method could potentially be adapted for the synthesis of the compound by modifying the substituents on the pyrimidinyl and phenyl rings.

Molecular Structure Analysis

The molecular structure of 2-morpholinoacetamide derivatives is characterized by the presence of a morpholine ring attached to an acetamide moiety, which can be further substituted with various aromatic systems such as biphenyl or pyrimidinyl groups. The structural characterization is typically confirmed using spectroscopic techniques such as MS, FT-IR, and NMR . These techniques would be essential for confirming the structure of the compound as well.

Chemical Reactions Analysis

The chemical reactivity of 2-morpholinoacetamide derivatives can be influenced by the substituents on the morpholine and acetamide moieties. For example, the introduction of a gem-dimethyl group on the morpholine core can improve plasmatic stability while maintaining biological activity . The specific chemical reactions and reactivity of the compound would depend on the nature of its substituents and could be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical properties such as melting point and elemental composition are key characteristics of 2-morpholinoacetamide derivatives and are determined through standard analytical methods. The chemical properties, including stability and reactivity, are influenced by the structural features of the compound. For example, the presence of electron-donating or withdrawing groups can affect the compound's reactivity towards biological targets or enzymes . The physical and chemical properties of the compound would need to be empirically determined to understand its potential applications.

Applications De Recherche Scientifique

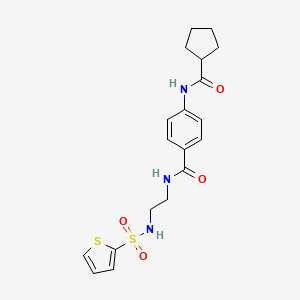

Antifungal and Antimicrobial Activities

Broad-spectrum Antifungal Agents : Derivatives similar to the query compound have been identified as potent fungicidal agents against Candida species, showcasing broad antifungal activity against various fungi species, including molds and dermatophytes. Optimization of these compounds has led to improved plasmatic stability while maintaining their in vitro antifungal activity, demonstrating in vivo efficacy in murine models of systemic Candida albicans infection with significant fungal load reduction in kidneys (Bardiot et al., 2015).

Antimicrobial Activity of Pyrimidine-Triazole Derivatives : Novel derivatives synthesized from related compounds have shown antimicrobial activity against selected bacterial and fungal strains, further emphasizing the potential of such compounds in addressing microbial resistance (Majithiya & Bheshdadia, 2022).

In vitro Microbiological Evaluation : Biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides have been synthesized and evaluated for their antibacterial and antifungal activities, showcasing excellent antibacterial activity against specific bacterial strains and inhibition against certain fungal species (Kanagarajan et al., 2010).

Antioxidant Activity

Novel coordination complexes constructed from pyrazole-acetamide derivatives, including molecules structurally related to the query compound, have demonstrated significant antioxidant activity. These findings indicate the potential utility of such compounds in developing treatments for oxidative stress-related diseases (Chkirate et al., 2019).

Propriétés

IUPAC Name |

2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)-N-methyl-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-4-16-13-18(25)24(20(21-16)23-8-10-27-11-9-23)14-19(26)22(3)17-7-5-6-15(2)12-17/h5-7,12-13H,4,8-11,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGPTVLRWAPRPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)N(C)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethyl-2-morpholino-6-oxopyrimidin-1(6H)-yl)-N-methyl-N-(m-tolyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B2504839.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide](/img/structure/B2504842.png)

![2,2-dimethyl-2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2504843.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2504844.png)

![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2504845.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2504851.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2504852.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2,4-dichloroanilino)prop-2-en-1-one](/img/structure/B2504856.png)